molecular formula C10H14BBrN2O2 B14070681 (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14070681
M. Wt: 284.95 g/mol
InChI Key: URTATLAKAMEPQO-UHFFFAOYSA-N
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Description

(2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-bromo-6-(piperidin-3-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.

    Oxidation and Reduction: The boronic acid group can be oxidized to form alcohols or reduced to form hydrocarbons.

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Hydrocarbons: Formed through oxidation and reduction reactions.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism by which (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

  • 3-Pyridinylboronic acid
  • 4-Pyridinylboronic acid
  • 2-Bromo-6-formylpyridine

Comparison: While all these compounds contain boronic acid or bromine functional groups, (2-Bromo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both functional groups on the same molecule. This dual functionality allows for more versatile synthetic applications, particularly in the formation of complex, multifunctional molecules .

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

(2-bromo-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BBrN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2

InChI Key

URTATLAKAMEPQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2CCCNC2)(O)O

Origin of Product

United States

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